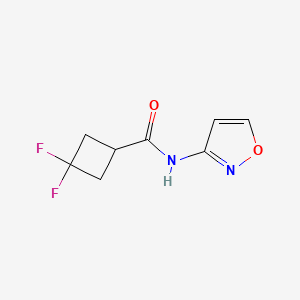
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a nitro group at position 5, and an amino group at position 4 of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Morpholine Substitution: The morpholine ring, substituted with methyl groups at positions 2 and 6, can be introduced through a nucleophilic substitution reaction using 2,6-dimethylmorpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-(2,6-Dimethylmorpholino)-4,5-diaminopyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with target molecules. The morpholine ring can enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 6-(2,6-Dimethylmorpholino)nicotinaldehyde
- 2,6-Dimethylmorpholine
- 4-(N-Phenylcarbamoyl)-2,6-dimethylmorpholine
Uniqueness
6-(2,6-Dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine is unique due to the combination of its nitro and amino groups on the pyrimidine ring, which allows for diverse chemical reactivity and potential biological activity. The presence of the 2,6-dimethylmorpholino group further enhances its solubility and stability compared to similar compounds.
特性
IUPAC Name |
6-(2,6-dimethylmorpholin-4-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-6-3-14(4-7(2)18-6)10-8(15(16)17)9(11)12-5-13-10/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYAPSPLJQHTCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)


![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2708185.png)
![3-Chloro-4-[(6-chloropyridazin-3-yl)oxy]aniline](/img/structure/B2708187.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}acetamide](/img/structure/B2708188.png)
![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2708191.png)





![N-(5-cyano-2-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-N'-phenylurea](/img/structure/B2708203.png)
